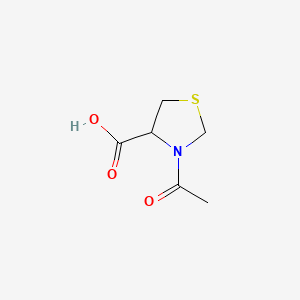

3-Acetylthiazolidine-4-carboxylic acid

Descripción general

Descripción

3-Acetylthiazolidine-4-carboxylic acid is a chemical compound used in laboratory settings . It is also known as Folcisteine .

Synthesis Analysis

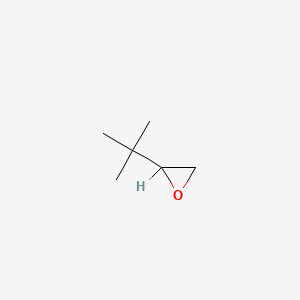

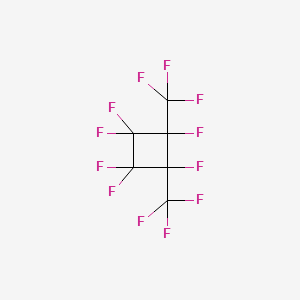

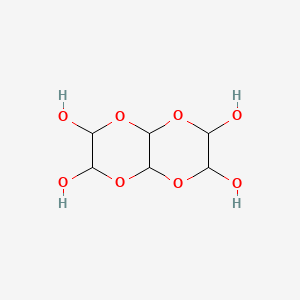

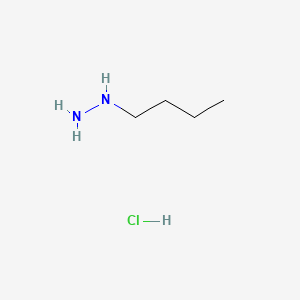

The synthesis of 3-Acetylthiazolidine-4-carboxylic acid and its derivatives has been reported in the literature. For example, 2-arylthiazolidine-4-carboxylic acid derivatives and 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were synthesized to screen for their antibacterial activities .Molecular Structure Analysis

The molecular formula of 3-Acetylthiazolidine-4-carboxylic acid is C6H9NO3S. It has an average mass of 175.206 Da and a monoisotopic mass of 175.030319 Da .Physical And Chemical Properties Analysis

3-Acetylthiazolidine-4-carboxylic acid is a solid substance. It has a density of 1.4±0.1 g/cm3, a boiling point of 439.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C .Aplicaciones Científicas De Investigación

Alleviating Salt Stress in Wheat Seedlings

Folcisteine has been studied for its role in mitigating the effects of salt stress on wheat seedlings. It is used as a plant growth regulator that can improve the physiological responses of wheat under saline conditions. The compound has shown potential in reducing the levels of hydrogen peroxide (H2O2) and superoxide anion (O2−), which are harmful to plant cells under stress . This application is particularly significant for agricultural regions affected by soil salinization, which poses a threat to food security.

Enhancing Antioxidant Enzyme Activities

Research indicates that Folcisteine can influence the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) in plants. These enzymes play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). By boosting these enzymes’ activities, Folcisteine helps in maintaining the redox balance within the cells under stress conditions .

Reducing Malondialdehyde (MDA) Concentration

Folcisteine’s application extends to reducing the concentration of malondialdehyde (MDA) in wheat seedlings. MDA is a marker of lipid peroxidation and cell membrane damage. Lowering MDA levels indicates that Folcisteine can help in preserving cell membrane integrity and functionality during salt stress .

Synergistic Effects with Other Regulators

The concurrent application of Folcisteine with other plant growth regulators like sodium salicylate has been found to have a synergistic effect. This combination enhances the overall efficacy of stress mitigation strategies, leading to improved growth and development of wheat seedlings under saline conditions .

Long-Term Benefits on Plant Growth

While the initial effects of Folcisteine may not be pronounced, sustained application has been observed to significantly improve plant growth over time. This suggests that Folcisteine could be part of a long-term strategy to enhance crop resilience to environmental stresses .

Potential in Global Food Security

Given the challenges posed by soil salinization worldwide, Folcisteine’s role in improving crop tolerance to salt stress has implications for global food security. Its application could help maintain agricultural productivity in salinized lands, which is crucial for meeting the food demands of a growing population .

Implications for Ecological Environment

Soil salinization not only affects crop yield but also the global ecological environment. By improving plant tolerance to salt stress, Folcisteine contributes to the management of salinized lands, potentially reducing the adverse environmental impacts associated with soil degradation .

Future Research Directions

The current understanding of Folcisteine’s mechanisms and applications provides a foundation for future research. There is potential for exploring its use in other crops and under different stress conditions. Additionally, its molecular interactions and pathways in stress response warrant further investigation to optimize its use in agriculture .

Safety and Hazards

Mecanismo De Acción

- Specifically, it modulates the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), which play crucial roles in neutralizing ROS and maintaining cellular homeostasis .

- Synergistic Effects : When combined with other regulators (e.g., sodium salicylate), folcisteine’s efficacy is enhanced, resulting in better outcomes .

Target of Action

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863483 | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylthiazolidine-4-carboxylic acid | |

CAS RN |

5025-82-1 | |

| Record name | N-Acetyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5025-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5025-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

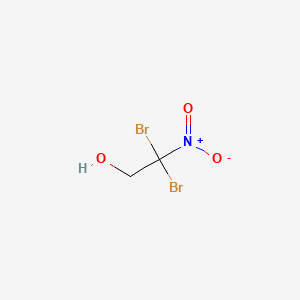

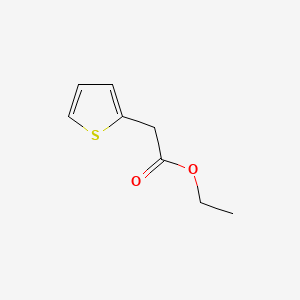

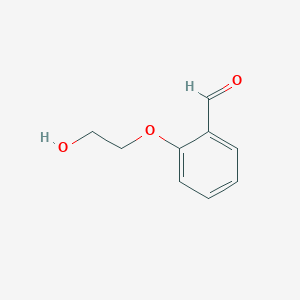

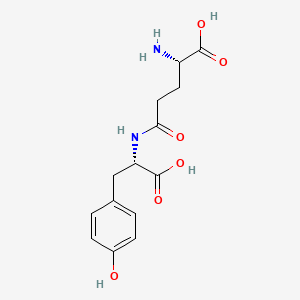

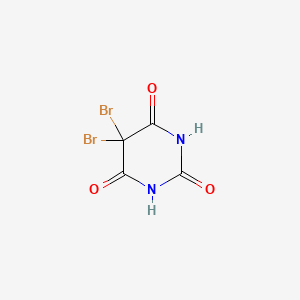

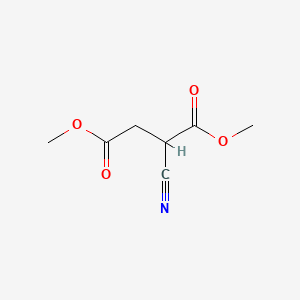

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

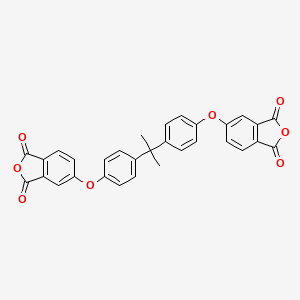

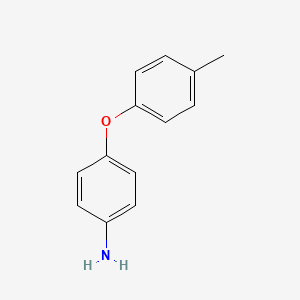

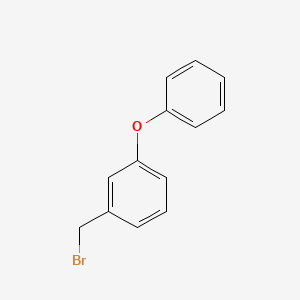

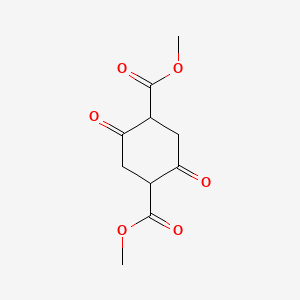

Feasible Synthetic Routes

Q & A

Q1: What are the known biological effects of Folcisteine in irradiated organisms?

A1: Research suggests that Folcisteine exhibits radioprotective properties. In a study on rats, pre-treatment with Folcisteine before exposure to 700 rads of ionizing radiation led to a better protective effect compared to other tested substances. [] This protection was observed in the context of collagen metabolism, where Folcisteine mitigated the radiation-induced reductions in various collagen fractions. []

Q2: Does Folcisteine influence agricultural yield, and if so, are there specific examples?

A2: While the exact mechanisms are not fully elucidated in the provided abstracts, there is evidence suggesting that Folcisteine can impact crop yield. For example, studies investigated its effects on "jira" eggplant (Solanum melongena L.) [] and "Ben Shemen" onion (Allium cepa L.) [] yields. Additionally, research explored the influence of Folcisteine on egg fertility and chick growth rates. [] Further research is needed to determine the specific mechanisms and optimal conditions for these observed effects.

Q3: Beyond radiation protection and agricultural applications, are there other areas where Folcisteine demonstrates biological activity?

A3: Research indicates that Folcisteine might play a role in mitigating salt stress in plants. One study investigated its physiological mechanisms in alleviating salt stress in wheat seedlings. [] This finding suggests a potential for Folcisteine in developing strategies for crops facing saline conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.